(2E)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(pyridin-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
(2E)-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2-(2-PYRIDINYLMETHYLENE)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the thiazolopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2-(2-PYRIDINYLMETHYLENE)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the thiazolopyrimidine core. Key reagents used in these reactions include various aldehydes, ketones, and amines, along with catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
For large-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Industrial methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. This ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2-(2-PYRIDINYLMETHYLENE)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2-(2-PYRIDINYLMETHYLENE)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2-(2-PYRIDINYLMETHYLENE)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar aromatic properties.
Ringer’s lactate solution: Although not structurally similar, it is another example of a compound with significant applications in medicine.
Uniqueness
What sets (2E)-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2-(2-PYRIDINYLMETHYLENE)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE apart is its unique thiazolopyrimidine structure, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C27H22N4O3S |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(2E)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(pyridin-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C27H22N4O3S/c1-17-23(25(32)30-19-10-4-3-5-11-19)24(18-9-8-13-21(15-18)34-2)31-26(33)22(35-27(31)29-17)16-20-12-6-7-14-28-20/h3-16,24H,1-2H3,(H,30,32)/b22-16+ |
InChI Key |
DNUPNEIZDDSLFU-CJLVFECKSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=N3)/SC2=N1)C4=CC(=CC=C4)OC)C(=O)NC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CC=N3)SC2=N1)C4=CC(=CC=C4)OC)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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